4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
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Overview
Description
4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple stepsThe oxadiazole ring is then formed via cyclization reactions involving hydrazine derivatives and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethylformamide (DMF), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different functional groups.
1,2,4-Oxadiazole: Known for its broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H22ClN5O3 |
---|---|
Molecular Weight |
451.9g/mol |
IUPAC Name |
4-amino-N-[2-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C23H22ClN5O3/c24-17-8-5-15(6-9-17)14-31-20-10-7-16-3-1-2-4-18(16)19(20)13-26-11-12-27-23(30)21-22(25)29-32-28-21/h1-10,26H,11-14H2,(H2,25,29)(H,27,30) |
InChI Key |
NDYASNPZEBTAJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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